3-(2,4-Dimethylphenyl)-1-{2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetyl}urea
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Overview
Description
3-(2,4-Dimethylphenyl)-1-{2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetyl}urea is a complex organic compound that features a unique combination of functional groups, including a urea moiety, a phenyl ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-1-{2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetyl}urea typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenoxy Group: The oxadiazole ring is then reacted with a phenol derivative in the presence of a suitable base to form the phenoxy linkage.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-1-{2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetyl}urea can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The phenyl and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the phenyl or oxadiazole rings, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-1-{2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetyl}urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex organic molecules, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-1-{2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetyl}urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenyl)-1,3,4-oxadiazole: Similar in structure but lacks the urea moiety.
2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid: Contains a benzoic acid group instead of the phenoxyacetyl group.
Uniqueness
3-(2,4-Dimethylphenyl)-1-{2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetyl}urea is unique due to its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C19H18N4O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamoyl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C19H18N4O4/c1-12-3-8-16(13(2)9-12)21-19(25)22-17(24)10-26-15-6-4-14(5-7-15)18-23-20-11-27-18/h3-9,11H,10H2,1-2H3,(H2,21,22,24,25) |
InChI Key |
YIHAFCBMVDCQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)C3=NN=CO3)C |
Origin of Product |
United States |
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